Di-tert-nonyl trisulphide

Description

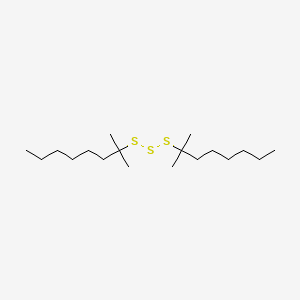

Structure

2D Structure

3D Structure

Properties

CAS No. |

83803-76-3 |

|---|---|

Molecular Formula |

C18H38S3 |

Molecular Weight |

350.7 g/mol |

IUPAC Name |

2-methyl-2-(2-methyloctan-2-yltrisulfanyl)octane |

InChI |

InChI=1S/C18H38S3/c1-7-9-11-13-15-17(3,4)19-21-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |

InChI Key |

YDRWQLCEIZDJQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)SSSC(C)(C)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Di Tert Nonyl Trisulphide

Direct Synthesis Approaches

Direct synthesis methods are the most common routes for the preparation of di-tert-nonyl trisulphide. These approaches typically involve the reaction of tert-nonyl precursors with a sulfur source under specific conditions.

Sulfurization of Tert-nonyl Precursors

A primary method for synthesizing this compound is through the sulfurization of tert-nonyl mercaptan (TNM). This process involves the reaction of TNM with elemental sulfur. The reaction can be controlled to favor the formation of this compound over other polysulfides, such as the disulfide. The molar ratio of the reactants is a critical factor in determining the product distribution.

The synthesis can be carried out over a solid, particulate catalyst, such as a Type Y zeolite. For instance, mixtures of tert-nonyl mercaptan, hydrogen sulfide (B99878) (H₂S), and sulfur can be passed over a catalyst bed composed of a sodium Type Y zeolite at elevated temperatures and pressures. google.com Analysis of the crude products from such reactions shows that lower molar ratios of sulfur to tert-nonyl mercaptan tend to yield predominantly di-tert-nonyl disulfide and this compound. google.com

Table 1: Influence of Sulfur to Tert-nonyl Mercaptan Molar Ratio on Polysulfide Distribution

| Run | Molar Ratio (Sulfur:TNM) | Predominant Products |

| 1 | Low | Di-tert-nonyl disulfide and this compound |

| 2 | Low | Di-tert-nonyl disulfide and this compound |

| 3 | High | Mixtures of (tert-C₉H₁₉)₂Sₓ, with x being 2-7 |

| 4 | High | Mixtures of (tert-C₉H₁₉)₂Sₓ, with x being 2-8 |

Data sourced from experiments conducted at 123°-129° C and 325 psig over a sodium Type Y zeolite catalyst. google.com

The reaction temperature is typically maintained between 125°C and 225°C to facilitate the reaction between the molten elemental sulfur and the mercaptan, which can be in either a vapor or liquid state. google.com

Reaction Pathways Involving Unsaturated Hydrocarbons and Sulfur Sources

This compound can also be synthesized starting from unsaturated hydrocarbons. The precursor to the tert-nonyl group is typically propylene trimer, which is a branched nonene. google.com The first step in this pathway is the formation of tert-nonyl mercaptan through the reaction of propylene trimer with hydrogen sulfide. google.com

Nucleophilic Pathways for Symmetrical Trisulphide Formation

The formation of symmetrical trisulphides like this compound can be understood through the lens of nucleophilic substitution reactions. In these pathways, a sulfur-containing nucleophile attacks an electrophilic sulfur center. Convenient methods for the synthesis of symmetrical trisulfides from aliphatic thiols under mild conditions have been developed. organic-chemistry.org

One general approach involves the reaction of a thiol with a sulfur transfer reagent. While specific examples for this compound are not detailed in broad literature, the general mechanism involves the formation of a persulfide anion (RSS⁻) from the thiol, which then reacts with a suitable sulfur electrophile. Alternatively, methods using phase transfer catalysts can facilitate the reaction between an organohalide and a polysulfide source to form symmetrical trisulfides. scispace.com These reactions often produce a mixture of polysulfides, and controlling the conditions is key to maximizing the yield of the desired trisulphide. scispace.com

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient methods for the synthesis of organosulfur compounds.

Electrochemical Synthesis of Organosulphur Compounds

Electrochemical methods offer a promising alternative to traditional synthesis, often avoiding the need for harsh reagents. rsc.org The electrochemical synthesis of organic polysulfides can be achieved through the sulfur insertion from elemental sulfur into disulfides or thiols. nih.gov This approach allows for the formation of a mixture of polysulfides, and the product distribution can be influenced by reaction parameters such as the solvent. nih.gov

Recent advancements have demonstrated the electrochemically initiated ring-opening polymerization of cyclic trisulfide monomers to produce linear poly(trisulfides). researchgate.netnih.govchemrxiv.orgflinders.edu.au This technique provides a controlled initiation step and avoids the high temperatures and hazardous chemical initiators associated with other methods. researchgate.netnih.govchemrxiv.orgflinders.edu.au While this research has focused on polymeric materials, the underlying principles of electrochemical sulfur-sulfur bond formation could potentially be adapted for the controlled synthesis of smaller molecules like this compound.

Mechanochemical Synthesis Conditions

Mechanochemistry, which involves inducing reactions through mechanical force, is an emerging green synthetic strategy. This solvent-free approach can lead to unique reactivity and product selectivity. While specific applications to this compound are not widely reported, mechanochemical methods have been successfully employed for the synthesis of other organosulfur compounds. For example, the reaction of elemental sulfur with various organic substrates under ball-milling conditions has been shown to produce a range of sulfur-containing molecules. This technique could potentially be applied to the direct reaction of tert-nonyl precursors with sulfur to form this compound in a solvent-free manner.

Catalyst-Mediated Synthesis

The synthesis of this compound can be effectively achieved through various catalyst-mediated methodologies. These approaches offer advantages in terms of reaction efficiency, selectivity, and sustainability. This section explores two modern catalytic strategies: the use of magnetically recoverable catalysts and photoredox catalysis for the formation of the carbon-sulfur bonds within the target molecule.

Magnetically Recoverable Catalysts in Organosulphur Synthesis

The application of magnetically recoverable catalysts (MRCs) represents a significant advancement in the synthesis of organosulfur compounds, aligning with the principles of green chemistry. nih.govrsc.org These catalysts typically consist of a magnetic core, such as iron oxide nanoparticles (Fe₃O₄ or Fe₂O₃), coated with a stabilizing layer and functionalized with catalytically active sites. nih.gov The primary advantage of MRCs is their straightforward separation from the reaction mixture using an external magnetic field, which allows for simple catalyst recovery and reuse, thereby reducing waste and operational costs. rsc.orgnih.gov

In the context of synthesizing compounds like this compound, magnetically recoverable nanocatalysts can be designed to facilitate the crucial C-S bond formation. nih.gov For instance, copper complexes immobilized on magnetic nanoparticles have demonstrated effectiveness in C-S bond formation. nih.gov While a direct documented synthesis of this compound using MRCs is not prevalent, the general mechanism involves the activation of a sulfur source and a tertiary nonyl substrate on the catalyst's surface.

The use of these catalysts offers several key benefits that are applicable to organosulfur synthesis:

High Efficiency: The high surface-area-to-volume ratio of nanocatalysts provides a greater number of active sites, leading to increased reaction rates. nih.gov

Enhanced Selectivity: The catalyst surface can be engineered to favor the formation of the desired trisulphide over other polysulphides.

Mild Reaction Conditions: Many magnetic catalyst systems operate under milder temperatures and pressures compared to traditional methods. nih.gov

Reusability: The magnetic nature of the catalyst allows for multiple recovery and reuse cycles without a significant loss of catalytic activity, which is economically and environmentally advantageous. rsc.orgresearchgate.net

The development of magnetic nanocatalysts is a rapidly advancing field, with ongoing research focused on creating more robust and versatile catalytic systems for a wide range of organic transformations, including the synthesis of complex molecules like this compound. nih.govconsensus.app

Table 1: Properties of Magnetically Recoverable Catalysts

| Feature | Description |

|---|---|

| Core Material | Typically iron oxides (e.g., Fe₃O₄, γ-Fe₂O₃) providing magnetic properties. |

| Coating | Silica, carbon, polymers, or metal oxides to prevent agglomeration and provide a surface for functionalization. |

| Active Phase | Transition metals (e.g., Cu, Pd, Ni), metal complexes, or organocatalysts immobilized on the surface. |

| Recovery | Application of an external magnetic field for simple and efficient separation from the reaction medium. |

| Advantages | High surface area, reusability, reduced waste, and potential for use in continuous flow reactors. |

Photoredox Catalysis (e.g., Eosin Y) for C-S Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging chemical bonds under mild conditions, and it is particularly relevant for C-S bond formation. rsc.orgnih.gov This methodology utilizes a photocatalyst, such as the organic dye Eosin Y, which can absorb visible light and initiate a single-electron transfer (SET) process to generate reactive intermediates. rsc.orgrsc.org Eosin Y is an attractive photocatalyst due to its low cost, ready availability, and environmentally benign nature. researchgate.net

While the direct synthesis of this compound using Eosin Y-catalyzed photoredox reactions is not explicitly detailed in the literature, the underlying principles can be applied. The general strategy for C-S bond formation involves the reaction of a thiol with a suitable coupling partner. In a hypothetical application for this compound, tert-nonyl mercaptan could be coupled with a sulfur source under visible light irradiation in the presence of Eosin Y.

The catalytic cycle typically proceeds as follows:

Light Absorption: The photocatalyst (Eosin Y) absorbs photons from a visible light source (e.g., blue LEDs), transitioning to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst can then act as either an oxidant or a reductant. For C-S bond formation, it can facilitate the formation of a thiyl radical from a thiol precursor.

Radical Coupling: The generated thiyl radical can then react with another sulfur-containing species or another thiyl radical to form the S-S bond, and subsequently with an alkyl source to form the C-S bond, ultimately leading to the trisulphide product.

Catalyst Regeneration: The photocatalyst returns to its ground state after the electron transfer, completing the catalytic cycle.

This approach offers several advantages for the synthesis of organosulfur compounds:

Mild Reaction Conditions: The reactions are often carried out at room temperature, avoiding the need for high energy input. nih.gov

High Functional Group Tolerance: Photoredox catalysis is known for its compatibility with a wide range of functional groups, which can simplify synthetic routes. nih.govorganic-chemistry.org

Sustainable Energy Source: The use of visible light as a renewable energy source is a key aspect of green chemistry. researchgate.net

The application of Eosin Y in photoredox catalysis for C-S bond formation is a testament to the ongoing innovation in synthetic organic chemistry, providing a pathway to access complex molecules like this compound through more sustainable and efficient methods. rsc.orgresearchgate.net

Table 2: Key Aspects of Eosin Y Photoredox Catalysis for C-S Bond Formation

| Aspect | Details |

|---|---|

| Catalyst | Eosin Y (a xanthene-based organic dye). |

| Energy Source | Visible light (e.g., white or blue LEDs, sunlight). organic-chemistry.org |

| Mechanism | Involves single-electron transfer (SET) to generate radical intermediates. rsc.org |

| Key Intermediates | Thiyl radicals generated from thiol precursors. nih.gov |

| Advantages | Mild reaction conditions, high functional group tolerance, use of a renewable energy source. nih.govorganic-chemistry.org |

Reaction Mechanisms and Chemical Reactivity of Di Tert Nonyl Trisulphide

Sulfur-Sulfur Bond Cleavage Processes

The S-S bonds in the trisulphide linkage are the most labile part of the Di-tert-nonyl trisulphide molecule. Their cleavage can be initiated thermally, photochemically, or by chemical reagents, leading to a variety of products and reaction intermediates.

The cleavage of a covalent bond, such as the sulfur-sulfur bonds in a trisulphide, can occur through two primary mechanisms: homolytic and heterolytic dissociation.

Homolytic Dissociation: This process involves the symmetrical cleavage of the S-S bond, where each sulfur atom retains one of the bonding electrons, resulting in the formation of two sulfur-centered radicals (thiyl radicals). This pathway is typically initiated by the input of energy in the form of heat or ultraviolet (UV) light. For a generic trisulphide (RSSSR), homolytic cleavage can generate a pair of radicals (RSS• and •SR). In the gas phase, homolytic dissociation is generally the more energetically favorable pathway compared to heterolytic cleavage. researchgate.net

Heterolytic Dissociation: This process involves the unsymmetrical cleavage of the S-S bond, where one sulfur atom retains the entire pair of bonding electrons, leading to the formation of a cation and an anion (e.g., RSSS⁻ and R⁺, or RSS⁺ and RS⁻). This pathway is less common for S-S bonds in the absence of specific reagents and is generally disfavored in the gas phase due to high energy requirements. researchgate.netdtic.mil However, it becomes more significant in polar solvents that can stabilize the resulting ionic species.

The choice between these pathways is influenced by factors such as temperature, solvent polarity, and the presence of catalysts or other reagents.

A dominant reaction pathway for trisulphides involves nucleophilic attack on one of the sulfur atoms. A nucleophile (Nu⁻) can attack either the central or a terminal sulfur atom of the trisulphide chain. When trisulphides react with thiols (R'SH), they can yield persulfides (RSSH), which are stronger nucleophiles than thiols themselves. acs.orgnih.gov

The general scheme for nucleophilic attack on a trisulphide is as follows:

Attack at a terminal sulfur: R-S-S-S-R + Nu⁻ → R-S-S-Nu + RS⁻

Attack at the central sulfur: R-S-S-S-R + Nu⁻ → R-S-Nu + RSS⁻

Tertiary phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃) and tris(dialkylamino)phosphines, are effective reagents for the selective desulfurization of trisulphides to disulphides. osti.gov The reaction proceeds via nucleophilic attack of the phosphine (B1218219) on a sulfur atom. The selectivity of this desulfurization—whether the central or a terminal sulfur atom is removed—is highly dependent on the structure of the trisulphide, the type of phosphine used, and the polarity of the solvent. osti.gov

The interaction is a complex process where the transition states of different steps in the reaction have similar free energies. osti.gov

Central Sulfur Removal: Attack at the central sulfur atom leads to the extrusion of that sulfur, forming a disulfide and a phosphine sulfide (B99878) (R₃P=S). Triphenylphosphine is particularly effective at removing the central sulfur atom. osti.gov

Terminal Sulfur Removal: Attack at a terminal sulfur atom can also occur, leading to a different reaction intermediate. Using a more reactive tris(dialkylamino)phosphine in a nonpolar solvent like benzene (B151609) can favor terminal sulfur removal. osti.gov

The choice of solvent can significantly alter the outcome. For instance, with tris(dialkylamino)phosphine, desulfurization in benzene or ether results in a disulfide with predominant inversion at one α-carbon (indicative of terminal sulfur removal), while the reaction in acetonitrile (B52724) yields a disulfide with retained stereochemistry (indicative of central sulfur removal). osti.gov

| Reagent / Solvent Combination | Predominant Sulfur Atom Removed | Stereochemical Outcome |

| Triphenylphosphine | Central | Retention |

| Tris(dialkylamino)phosphine in Acetonitrile | Central | Predominant Retention |

| Tris(dialkylamino)phosphine in Benzene/Ether | Terminal | Predominant Inversion |

This table summarizes the selectivity of desulfurization of trisulfides by tertiary phosphorus compounds based on findings from Harpp & Smith (1982). osti.gov

The reaction between a trisulphide and cyanide results in the formation of a disulfide and thiocyanate (B1210189) (SCN⁻). huji.ac.ilnih.gov The kinetics of this reaction are strongly dependent on pH. huji.ac.ilresearchgate.net This is because cyanide in aqueous solution exists in equilibrium between its protonated form, hydrocyanic acid (HCN), and the cyanide anion (CN⁻). The cyanide anion is a much stronger nucleophile.

Kinetic studies on DMTS reveal two distinct reaction pathways: huji.ac.il

A slow reaction between the protonated cyanide (HCN) and the trisulphide under acidic and neutral conditions.

A fast reaction between the cyanide anion (CN⁻) and the trisulphide under highly alkaline conditions.

| Reactant Species | pH Condition | Relative Reaction Rate |

| HCN + Trisulphide | Acidic / Neutral | Slow |

| CN⁻ + Trisulphide | Highly Alkaline | Fast |

This table illustrates the pH-dependent kinetics of the reaction between a trisulphide and cyanide, based on studies with dimethyl trisulphide. huji.ac.ilresearchgate.net

Nucleophilic Displacement Reactions at Disulphide and Trisulphide Bonds

Radical and Ionic Pathways in Trisulphide Reactivity

Radical Pathways: These reactions are initiated by the homolytic cleavage of the S-S bonds, typically under thermal or photochemical stress, to form thiyl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination. The antioxidant activity of some polysulphides has been attributed to their ability to participate in radical-mediated processes. researchgate.net

Ionic Pathways: These reactions involve either the heterolytic cleavage of S-S bonds to form ionic intermediates or, more commonly, nucleophilic attack on a sulfur atom. As discussed, reactions with nucleophiles like phosphines, thiols, and cyanide are classic examples of ionic pathways. nih.govosti.govnih.gov These reactions are prevalent in solution, particularly in polar solvents that can stabilize charged intermediates and transition states.

Formation Mechanisms of Trisulphides in Complex Systems

Trisulphides can be formed through various synthetic routes in the laboratory and are also found as post-translational modifications in proteins and antibodies in biological systems. researchgate.netmtroyal.ca

One common laboratory synthesis involves the reaction of a thiol with a monosulfur transfer reagent. researchgate.net For instance, reacting a thiol (RSH) with a reagent that can deliver a single sulfur atom can yield a trisulphide. Convenient methods for preparing both symmetrical and unsymmetrical trisulphides have been developed using precursors like 9-fluorenylmethyl (Fm) disulfides or by reacting disulfanyl anions with organothiosulfonates. organic-chemistry.org

In more complex biological or geochemical systems, trisulphides can be formed from disulfides. A proposed mechanism involves a reaction similar to a thiol-disulfide exchange, where a disulfide (R-S-S-R) reacts with a sulfide source, such as hydrogen sulfide (H₂S) or a hydrosulfide (B80085) anion (HS⁻), to form a trisulphide. researchgate.netnih.gov This creates a dynamic equilibrium between thiols, H₂S, disulfides, persulfides, and trisulphides. nih.gov

The formation of trisulfide bonds in proteins is a known modification that can occur, for example, between two cysteine residues. mtroyal.cagoogle.com This process is thought to involve the reaction of an existing disulfide bond with a source of reactive sulfur.

Spectroscopic and Advanced Analytical Characterization of Di Tert Nonyl Trisulphide

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and structural features of Di-tert-nonyl trisulphide by analyzing the mass-to-charge ratio of its ions. chalcogen.ro Various MS techniques, each with distinct ionization methods, provide complementary information for a thorough analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the analyte with high-energy electrons, causing both ionization and extensive fragmentation. chemguide.co.uk While this often prevents the observation of a prominent molecular ion for large or labile molecules, the resulting fragmentation pattern provides a detailed structural fingerprint. libretexts.org

For this compound, the fragmentation is predictable based on the stability of the resulting carbocations. The most significant fragmentation pathway involves the cleavage of the carbon-sulfur (C-S) bond, leading to the formation of a highly stable tertiary nonyl carbocation (C9H19+). This ion is expected to be the base peak or one of the most abundant ions in the spectrum. Subsequent fragmentation of the trisulphide chain and the alkyl groups generates a series of characteristic smaller ions. The interpretation of these patterns is crucial for unambiguous structure confirmation. chemguide.co.uklibretexts.org

Below is a table of predicted principal fragments for this compound in EI-MS.

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Significance |

|---|---|---|---|

| [C9H19]+ | tert-Nonyl cation | 127 | Highly stable tertiary carbocation; expected to be the base peak. |

| [C9H19S]+ | tert-Nonylthio cation | 159 | Cleavage of an S-S bond. |

| [C9H19S2]+ | tert-Nonyldithio cation | 191 | Cleavage of the central S-S bond. |

| [C9H19S3]+ | tert-Nonyltrisulphide radical cation | 223 | Loss of one tert-nonyl radical. |

| [C4H9]+ | tert-Butyl cation | 57 | Fragmentation of the tert-nonyl group, characteristic of tert-alkyl structures. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing this compound, particularly within the context of the complex polysulphide mixtures in which it is often found. High-Performance Liquid Chromatography (HPLC) separates the components of the mixture, such as di-, tri-, and higher-order polysulphides, before they enter the mass spectrometer.

A significant challenge in the analysis of organic polysulphides is their tendency to undergo disproportionation and comproportionation reactions, which can alter the distribution of species during analysis. To circumvent this, a derivatization step is often employed to "cap" the polysulphide chains, converting them into more stable derivatives suitable for reversed-phase HPLC separation. osti.govrsc.org

When coupled with High-Resolution Mass Spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, LC-MS allows for the determination of the exact mass of the parent and fragment ions. This high mass accuracy enables the confident determination of the elemental composition of each species, confirming the number of carbon, hydrogen, and sulfur atoms and distinguishing between compounds with the same nominal mass. nih.govnih.gov This capability is invaluable for identifying this compound and related polysulphides in lubricant additives or biological matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the separation and identification of volatile and semi-volatile compounds. nih.gov While this compound has a relatively high boiling point due to its large alkyl groups, it can be analyzed using GC-MS with appropriate temperature programming. The technique is well-suited for quality control and for detecting the compound in various matrices, provided it can be volatilized without thermal decomposition. researchgate.net

The use of a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), in parallel with a mass spectrometer can greatly enhance the analysis. scispace.com The SCD provides a selective and sensitive response for sulfur-containing compounds, allowing for their detection even when they co-elute with other non-sulfur matrix components that might obscure them in the total ion chromatogram of the MS. shimadzu.com The mass spectrometer then provides the structural information necessary for positive identification. shimadzu.com

Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a form of chemical ionization mass spectrometry used for the real-time monitoring of volatile organic compounds (VOCs). mdpi.com The technique uses H3O+ ions to gently ionize analyte molecules with a proton affinity higher than that of water, typically resulting in the protonated molecular ion [M+H]+ with minimal fragmentation. copernicus.org

Due to its low volatility, this compound is not a typical target for PTR-ToF-MS analysis at ambient temperatures. However, the technique is highly relevant for analyzing more volatile, smaller alkyl polysulphides, such as dimethyl trisulfide (DMTS). copernicus.orgtofwerk.com Studies on these smaller analogues show that fragmentation can occur, complicating identification. copernicus.org For this compound, analysis would likely require a heated inlet system to ensure volatilization. The high mass resolution of the ToF analyzer would be beneficial in separating the isotopic peaks and identifying the protonated molecule in the gas phase. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules. researchgate.netnih.gov The analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating a gentle desorption and ionization process that primarily produces intact molecular ions.

While commonly used for polymers and biomolecules like peptides, MALDI-MS has high potential for the analysis of this compound, especially when it is part of a complex, non-volatile mixture such as a lubricant oil formulation. nih.gov Its ability to generate simple spectra with minimal fragmentation would allow for the direct detection of the [M+Na]+ or [M+K]+ adducts of this compound and other polysulphide species. This makes MALDI-MS a potentially powerful tool for quality control and for studying the distribution of polysulphides in industrial products without requiring prior chromatographic separation.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the chemical bonds within a molecule by probing their vibrational frequencies. americanpharmaceuticalreview.comnih.gov These two techniques are complementary and are instrumental in characterizing the specific bonds within this compound, particularly the S-S linkages.

The trisulphide moiety has characteristic stretching and bending vibrations. The sulfur-sulfur (S-S) stretching vibrations in organic polysulphides typically occur in the 400–500 cm⁻¹ region of the spectrum. tandfonline.comresearchgate.net These modes are often strong and sharp in Raman spectra due to the high polarizability of the S-S bond, making Raman spectroscopy an excellent tool for identifying the polysulphide chain. tandfonline.com Conversely, these vibrations may be weak or absent in the IR spectrum.

The rest of the spectrum is dominated by vibrations from the two tert-nonyl groups. These include C-H stretching vibrations around 2850–3000 cm⁻¹, C-H bending vibrations around 1365–1465 cm⁻¹, and C-C stretching vibrations throughout the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected characteristic vibrational bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Intensity |

|---|---|---|---|

| C-H Stretch | 2850 - 3000 | IR, Raman | Strong |

| C-H Bend (CH3, CH2) | 1365 - 1465 | IR, Raman | Medium-Strong |

| C-C Stretch | 800 - 1200 | IR, Raman | Weak-Medium |

| S-S Stretch | 400 - 500 | Raman | Strong |

| C-S Stretch | 600 - 700 | IR, Raman | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous determination of the molecular structure of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule. The tert-nonyl group contains a quaternary carbon bonded to the sulfur, and three methyl groups and three ethyl groups attached to this quaternary carbon. This will result in a set of characteristic signals for the methyl and methylene protons. Due to the distance from the trisulphide linkage, the chemical shifts of the protons in the nonyl group are not expected to be significantly different from those in other tert-nonyl-substituted compounds. Based on analogous structures like di-tert-butyl disulfide, the protons of the methyl groups closest to the sulfur are expected to resonate in the downfield region of the aliphatic range.

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for the quaternary, methylene, and methyl carbons of the tert-nonyl group. The chemical shift of the quaternary carbon directly attached to the sulfur atom will be particularly informative, as it is most influenced by the electronegativity of the trisulphide moiety. For di-tert-butyl disulfide, the quaternary carbon appears at approximately 47 ppm, and the methyl carbons at around 30 ppm. A similar pattern is expected for this compound, with adjustments for the longer alkyl chains.

Table 4.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -C(CH₃)₂- | ~1.3 | Singlet |

| ¹H | -CH₂- | ~1.5 | Quartet |

| ¹H | -CH₃ (terminal) | ~0.9 | Triplet |

| ¹³C | -C -(S) | 45 - 55 | - |

| ¹³C | -C (CH₃)₂- | 30 - 35 | - |

| ¹³C | -C H₂- | 25 - 35 | - |

| ¹³C | -C H₃ (terminal) | 10 - 15 | - |

X-ray Diffraction Analysis of Related Organosulphur Structures

In acyclic organic disulfides, the S-S bond length is typically around 2.05 Å. It is expected that the S-S bonds in a trisulphide will be of a similar length. The C-S bond length in alkyl sulphides is generally in the range of 1.80-1.85 Å. The S-S-S bond angle in organic trisulphides is anticipated to be around 105-110°, consistent with the VSEPR theory prediction for a central atom with two bonding pairs and two lone pairs of electrons.

Table 4.4.1: Expected Molecular Geometry Parameters for this compound Based on Related Structures

| Parameter | Expected Value |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.82 Å |

| S-S-S Bond Angle | ~107° |

| C-S-S Bond Angle | ~104° |

| C-S-S-S Dihedral Angle | ~90° |

Computational and Theoretical Investigations of Di Tert Nonyl Trisulphide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of sulfur-containing compounds. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. It provides detailed information about molecular geometry, the distribution of electron density, and the nature of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For a dialkyl trisulfide like Di-tert-nonyl trisulphide, DFT calculations would reveal key aspects of its bonding. The trisulfide linkage (-S-S-S-) is the molecule's reactive center. Computational studies on analogous molecules, such as diallyl trisulfide (DATS), show that the sulfur atoms are susceptible to nucleophilic attack. acs.orgnih.gov DFT calculations help identify which sulfur atom is most electrophilic. Studies on the reaction of DATS with thiol anions found that nucleophilic attack on the peripheral sulfur atoms is kinetically and thermodynamically more favorable than attack on the central sulfur atom. acs.orgnih.gov This preference is governed by the distribution of the LUMO, which indicates the most likely site for receiving electrons from a nucleophile. The bulky tert-nonyl groups are primarily electron-donating through an inductive effect, which would slightly increase the electron density on the sulfur chain compared to smaller alkyl groups, but the fundamental reactivity profile of the trisulfide bridge remains.

Table 1: Representative DFT-Calculated Electronic Properties for a Model Dialkyl Trisulfide (Note: Data is illustrative, based on findings for analogous trisulfides like DATS.)

| Property | Description | Predicted Characteristic |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Localized primarily on the non-bonding p-orbitals of the sulfur atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Localized along the S-S-S sigma anti-bonding orbitals, indicating the S-S bonds are the sites for nucleophilic attack. |

| Mulliken Atomic Charges | Calculated partial charge on each atom. | The central sulfur atom typically carries a slightly different charge compared to the two peripheral sulfur atoms. |

| Most Favorable Site for Nucleophilic Attack | The atom most susceptible to reaction with an electron-rich species. | Peripheral sulfur atoms. acs.orgnih.gov |

The strength of the sulfur-sulfur bonds is a critical factor in the thermal stability and reactivity of this compound. The energy required to break a bond homolytically (cleaving it to form two radicals) is known as the Bond Dissociation Energy (BDE). wikipedia.org In a trisulfide, there are two distinct types of S-S bonds: the two terminal S-S bonds and the single central S-S bond.

Computational studies using high-level ab initio methods have been performed on model sulfanes (H₂Sₓ) to determine these energies. These calculations show a significant difference in the strength of the central versus terminal bonds in a trisulfide chain. For the model compound H-S-S-S-H, the central S-S bond is considerably weaker than the S-S bonds in H-S-S-H (a disulfide analogue). nih.gov This suggests that the initial fragmentation of a trisulfide is most likely to occur at its central, weaker S-S bond. The formation of S-S bonds is the reverse process, and its energetics can be similarly profiled to understand the thermodynamics of polysulfide formation.

Table 2: Calculated S-S Bond Dissociation Energies (BDE) for Model Sulfanes (Note: Values are from high-level ab initio calculations on simple sulfanes, serving as models for dialkyl polysulfides.)

| Compound | Bond Cleavage | Calculated BDE (kJ/mol) |

| H-S-S-H | HSS-H → 2 HS• | 278 |

| H-S-S-S-H | HSS-SH → 2 HS• | 258 |

| H-S-S-S-H | H-SSS-H → H• + •SSSH | 313 |

Source: Based on ab initio MO calculations by Steudel et al. nih.gov

These theoretical values indicate that the central S-S bond in a trisulfide is weaker than the S-S bond in a disulfide, making it more susceptible to cleavage.

Computational chemistry allows for the detailed mapping of reaction mechanisms, including the identification of intermediates and the calculation of activation energies via the location of transition states. For a molecule like this compound, this is particularly valuable for understanding its function, for example, as a sulfur donor in industrial applications.

DFT studies have successfully modeled the reaction pathways of analogous trisulfides. For instance, the mechanism of hydrogen sulfide (B99878) (H₂S) release from the reaction of diallyl trisulfide with biological thiols has been computationally elucidated. acs.orgnih.gov These studies map the entire potential energy surface of the reaction, starting from the initial nucleophilic attack of the thiol on a peripheral sulfur atom of the trisulfide. The calculations identify a key intermediate (an allyl perthiol anion, RSS⁻) and the transition state structures required for its formation and subsequent reaction to release H₂S. acs.orgnih.gov Similarly, the reaction pathways of polysulfides with other nucleophiles, such as cyanide, have been computationally explored, revealing that for longer polysulfides, intramolecular cyclization is often the most favorable decomposition pathway, while for shorter chains, other bimolecular reactions can occur. chemrxiv.org These findings provide a blueprint for the types of reactions this compound would likely undergo.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure and reactivity of a single molecule or a small molecular complex, molecular modeling and dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations rely on classical mechanics and force fields to model the behavior of larger systems, such as a molecule in a solvent or its interaction with a surface.

For this compound, MD simulations could provide valuable insights into its macroscopic properties, which are dictated by its molecular structure. The two bulky and flexible tert-nonyl groups would grant the molecule significant conformational freedom. MD simulations could explore this conformational landscape, determining the most stable geometries and the energy barriers between them. In the context of its use as a lubricant additive, MD simulations could model the behavior of this compound in a base oil solvent, calculating properties such as its diffusion coefficient and solvation free energy. Furthermore, simulations could be employed to study its interaction with metal surfaces under pressure and shear, helping to elucidate its mechanism of action as an extreme pressure and anti-wear agent.

Theoretical Approaches to Hypervalent Sulfur Complexes

In the study of sulfur chemistry, "hypervalent" species—where the sulfur atom formally has more than eight valence electrons—are often proposed as potential reaction intermediates. For trisulfide reactions, a key question is whether tetracoordinate sulfur(IV) intermediates, known as sulfuranes, play a role in S-S bond cleavage and rearrangement reactions.

Theoretical studies using high-level ab initio molecular orbital calculations have been conducted to investigate the energetic feasibility of such hypervalent intermediates in polysulfane chemistry. nih.gov Researchers have calculated the Gibbs energies and activation energies for the formation of hypothetical sulfurane intermediates (e.g., H₂S(SH)₂, S(SH)₄) from the association of smaller sulfane molecules. nih.govacs.org The results of these rigorous calculations indicate that the formation of these hypervalent sulfur complexes requires a large amount of energy and involves high activation barriers. nih.gov For example, the calculated reaction energy for the formation of methyl-substituted sulfurane S(SMe)₄ from dimethyl disulfide and dimethyl trisulfide is +199 kJ/mol, with a high activation energy of 287 kJ/mol. nih.gov This is significantly higher than the energy required for simple homolytic dissociation of the S-S bonds (approx. 140-150 kJ/mol). nih.gov

These computational findings strongly suggest that interconversion reactions of polysulfides, including trisulfides, are unlikely to proceed via hypervalent sulfurane-type intermediates. Instead, these reactions are more plausibly explained by radical chain mechanisms, especially at elevated temperatures, or by nucleophilic or electrophilic catalysis at lower temperatures. nih.gov

Future Directions and Emerging Research Areas in Di Tert Nonyl Trisulphide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of dialkyl polysulfides, including DTNTS, often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to develop more environmentally benign and efficient synthetic routes. flinders.edu.au

Future research in this area is likely to focus on several key aspects:

Renewable Feedstocks: A significant shift towards the use of renewable resources is anticipated. rsc.org Research into the conversion of biomass into platform chemicals that can serve as precursors for the alkyl portions of DTNTS is a promising avenue. rsc.org This approach aligns with the broader goal of creating a more sustainable chemical industry.

Catalysis: The development of novel and more efficient catalysts is crucial. This includes exploring solid acid and base catalysts to replace homogeneous catalysts, which can be difficult to separate from the reaction mixture. The use of nanocatalysts and enzyme-catalyzed reactions, or biocatalysis, could offer highly selective and environmentally friendly alternatives to traditional synthetic methods. mdpi.com While enzymatic synthesis has been explored for other organosulfur compounds, its application to long-chain alkyl polysulfides like DTNTS remains a fertile area for investigation. uliege.be

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing conventional organic solvents is a key goal of green chemistry. rsc.org Research into solvent-free reaction conditions, potentially utilizing microwave or ultrasonic irradiation to enhance reaction rates, is a promising direction. rsc.org The use of greener solvents, such as ionic liquids or supercritical fluids, could also be explored to minimize the environmental impact of the synthesis process.

Atom Economy: Future synthetic methods will aim for higher atom economy, where a greater proportion of the reactants are incorporated into the final product, thus minimizing waste. flinders.edu.au Continuous flow processes are also being investigated as a means to improve efficiency, safety, and scalability compared to traditional batch processes. cardiff.ac.uk

| Synthetic Approach | Potential Advantages | Research Focus |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Conversion of biomass to nonene precursors. |

| Advanced Catalysis | Higher selectivity, easier separation, milder reaction conditions. | Development of solid catalysts, biocatalysis. |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified purification. | Microwave-assisted and flow chemistry processes. |

| High Atom Economy | Minimized waste generation, increased process efficiency. | Designing reaction pathways that maximize reactant incorporation. |

Table 1: Emerging Sustainable Synthetic Routes for Dialkyl Polysulfides

Advanced Spectroscopic and Chromatographic Methods for Complex Sample Analysis

The analysis of Di-tert-nonyl Trisulphide and related polysulfide mixtures presents significant analytical challenges due to the similarity in the chemical structures and the potential for redistribution reactions. Future research will focus on developing more powerful analytical techniques for the detailed characterization of these complex samples.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR is routinely used, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are expected to be more widely applied for the unambiguous structural elucidation of DTNTS and its byproducts. semanticscholar.orgipb.ptresearchgate.netnih.gov These techniques can provide detailed information about the connectivity of atoms within the molecule, which is crucial for distinguishing between different polysulfide chain lengths and isomeric structures.

Hyphenated Chromatographic Techniques: The coupling of high-performance separation techniques with sensitive and selective detectors is a key area of development.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly higher resolution compared to conventional GC, making it well-suited for separating the complex mixtures of sulfur-containing compounds found in lubricant formulations. silcotek.comnih.gov When coupled with a sulfur chemiluminescence detector (SCD) or a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide detailed quantitative and qualitative information about the various polysulfide species present. silcotek.comleco.co.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile polysulfides, LC-MS/MS is a powerful tool. Advances in ionization techniques and mass analyzers will enable more detailed fragmentation studies, aiding in the structural identification of individual components in a mixture. ncsu.edunih.govnih.govmdpi.com

| Analytical Technique | Information Provided | Future Developments |

| 2D NMR Spectroscopy | Detailed structural connectivity, unambiguous identification of isomers. | Application to complex industrial polysulfide mixtures. |

| GCxGC-SCD/TOF-MS | High-resolution separation of volatile sulfur compounds, quantification. | Development of specific libraries for sulfur species identification. silcotek.com |

| LC-MS/MS | Separation and structural analysis of non-volatile polysulfides. | Advanced fragmentation techniques for detailed structural elucidation. ncsu.edunih.gov |

| HPLC-ICP-MS | Speciation and quantification of polysulfide anions. | Application to organopolysulfide analysis in various matrices. rsc.org |

Table 2: Advanced Analytical Methods for Polysulfide Characterization

Integrated Computational and Experimental Approaches to Reactivity

A deeper understanding of the relationship between the molecular structure of this compound and its performance as a lubricant additive is crucial for the design of next-generation materials. The integration of computational chemistry with experimental studies offers a powerful approach to achieving this.

Density Functional Theory (DFT): DFT calculations are increasingly being used to investigate the electronic structure, bonding, and reactivity of organosulfur compounds. nih.govchemrxiv.orgresearchgate.net Future studies will likely employ DFT to model the thermal decomposition pathways of DTNTS, predict its reactivity with metal surfaces under extreme pressure conditions, and understand the mechanism of anti-wear film formation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of DTNTS molecules at the lubricant-metal interface. These simulations can help to understand how the molecules orient themselves on the surface, how they interact with other lubricant components, and how they contribute to the formation of a protective film.

Integrated Approaches: The most significant advances are expected to come from studies that combine computational modeling with experimental validation. vt.edu For example, DFT calculations could be used to predict the reactivity of a series of novel polysulfide structures, which could then be synthesized and tested experimentally to validate the computational predictions. This iterative cycle of design, prediction, synthesis, and testing will accelerate the discovery of new and improved lubricant additives.

| Approach | Focus | Expected Outcome |

| DFT Calculations | Electronic structure, reaction mechanisms, thermal stability. | Prediction of reactivity and decomposition pathways. nih.gov |

| MD Simulations | Behavior at lubricant-metal interfaces, film formation. | Understanding of anti-wear and friction-reducing mechanisms. |

| Integrated Studies | Combining computational prediction with experimental validation. | Accelerated design of novel lubricant additives with enhanced performance. vt.edu |

Table 3: Computational and Integrated Approaches to Understanding Reactivity

Exploration of Interdisciplinary Applications Beyond Current Understanding

While this compound is primarily known for its role in lubricants, the unique properties of organosulfur compounds suggest that it may have potential applications in a variety of other fields. Future research could explore these new and exciting possibilities.

Materials Science: The ability of polysulfides to interact with metal surfaces could be exploited in the development of new corrosion inhibitors or coatings. The incorporation of DTNTS into polymer matrices could also be investigated as a means of modifying the polymer's properties, such as its thermal stability or refractive index.

Biomedical Applications: Some organosulfur compounds have been shown to possess biological activity. For instance, dibenzyl trisulfide has been investigated for its potential in disease treatment. researchgate.netresearchgate.net While there is currently no evidence to suggest that DTNTS has similar properties, its potential as a biocide or antimicrobial agent could be a subject of future investigation. researchgate.net The development of poly(diaminosulfide)s for drug delivery also highlights the potential for sulfur-containing polymers in the biomedical field. fao.org

Energy Storage: Sulfur-rich polymers are being explored for use as cathode materials in lithium-sulfur batteries. flinders.edu.auresearchgate.net The high sulfur content of these materials offers the potential for high energy density. While this research is still in its early stages, the possibility of using compounds like DTNTS or related structures in energy storage applications is an intriguing area for future exploration.

| Application Area | Potential Role of this compound | Research Direction |

| Materials Science | Corrosion inhibition, polymer modification. | Development of protective coatings and novel polymer composites. |

| Biomedical | Antimicrobial or biocidal activity. | Screening for biological activity and potential therapeutic applications. |

| Energy Storage | Component in high-capacity battery cathodes. | Investigation of electrochemical properties in lithium-sulfur batteries. researchgate.net |

Table 4: Potential Interdisciplinary Applications of this compound

Q & A

Q. How should researchers structure literature reviews to contextualize novel findings on this compound?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines, prioritizing peer-reviewed journals and patents. Use citation management tools (e.g., Zotero) to map historical trends and identify knowledge gaps. Annotate contradictory findings with critical appraisal tools (e.g., GRADE) .

- Key Considerations : Differentiate between mechanistic hypotheses and empirically validated models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.